![molecular formula C10H13F3O6S B6270191 tert-butyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydrofuran-3-carboxylate CAS No. 1955524-42-1](/img/no-structure.png)
tert-butyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydrofuran-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,5-dihydrofuran-3-carboxylic acid or its derivative with a trifluoromethanesulfonyl chloride (triflyl chloride) in the presence of a base to introduce the trifluoromethanesulfonyloxy group. The tert-butyl group could be introduced through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered furan ring, a trifluoromethanesulfonyloxy group attached to the 4-position of the furan ring, and a tert-butyl ester group attached to the 3-position of the furan ring .Chemical Reactions Analysis
The presence of the trifluoromethanesulfonyloxy group suggests that this compound could act as a leaving group in nucleophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could result in a characteristic fruity odor. The compound is likely to be a solid under standard conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydrofuran-3-carboxylate involves the protection of the hydroxyl group in 3-hydroxy-2,5-dihydrofuran followed by the introduction of a trifluoromethanesulfonyloxy group at the 4-position. The resulting intermediate is then esterified with tert-butyl alcohol and the protecting group is removed to yield the final product.", "Starting Materials": [ "3-hydroxy-2,5-dihydrofuran", "trifluoromethanesulfonyl chloride", "tert-butyl alcohol", "pyridine", "dimethylaminopyridine", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl group in 3-hydroxy-2,5-dihydrofuran with trifluoroacetic anhydride and pyridine to yield 3-(trifluoroacetoxy)-2,5-dihydrofuran", "Introduction of a trifluoromethanesulfonyloxy group at the 4-position of 3-(trifluoroacetoxy)-2,5-dihydrofuran using trifluoromethanesulfonyl chloride, dimethylaminopyridine, and triethylamine in dichloromethane", "Esterification of the resulting intermediate with tert-butyl alcohol using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane", "Removal of the protecting group using sodium bicarbonate and diethyl ether", "Purification of the final product using sodium sulfate and recrystallization from ethanol" ] } | |
CAS RN |
1955524-42-1 |
Molecular Formula |
C10H13F3O6S |
Molecular Weight |
318.3 |
Purity |
85 |
Origin of Product |
United States |
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